[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one, also known as casimiroin, is an organic compound classified within the category of hydroquinolones. It features a unique structural arrangement that combines a quinoline core with a dioxolo ring, contributing to its diverse chemical properties and biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic effects and applications in various scientific fields.
Casimiroin is primarily isolated from the plant Casimiroa edulis, commonly known as the white sapote. This natural source highlights the compound's significance in traditional medicine and provides a basis for its pharmacological exploration.
The synthesis of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one typically involves multi-step organic reactions, often utilizing various reagents and reaction conditions to optimize yield and purity.
The molecular structure of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one consists of a fused quinoline and dioxolo ring system. This unique arrangement contributes to its distinct chemical behavior.
COC1=CC(=O)N(C)C2=C3OCOC3=CC=C12
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one is involved in several chemical reactions that enhance its utility in various applications.
The mechanism of action of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one is primarily related to its interactions with specific molecular targets within biological systems.
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one has several notable applications in scientific research:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1